1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline

Integrin inhibition Conformational analysis Structure–activity relationship

1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline (CAS 1008008-25-0) is a sulfonamide-derivatized proline featuring a 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl moiety coupled to a pyrrolidine-2-carboxylic acid (proline) core. The compound possesses a molecular formula of C₁₁H₁₇N₃O₄S and a molecular weight of 287.34 g/mol.

Molecular Formula C11H17N3O4S
Molecular Weight 287.33
CAS No. 1008008-25-0
Cat. No. B2864829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline
CAS1008008-25-0
Molecular FormulaC11H17N3O4S
Molecular Weight287.33
Structural Identifiers
SMILESCCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC2C(=O)O
InChIInChI=1S/C11H17N3O4S/c1-3-13-7-10(8(2)12-13)19(17,18)14-6-4-5-9(14)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)
InChIKeyNTROECCRLAXIOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline (CAS 1008008-25-0): Structural Classification and Core Pharmacophore Identity for Procurement Screening


1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline (CAS 1008008-25-0) is a sulfonamide-derivatized proline featuring a 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl moiety coupled to a pyrrolidine-2-carboxylic acid (proline) core. The compound possesses a molecular formula of C₁₁H₁₇N₃O₄S and a molecular weight of 287.34 g/mol . Key computed physicochemical descriptors include a topological polar surface area (TPSA) of 101 Ų, an XLogP3 of 0.2, and one hydrogen bond donor with six hydrogen bond acceptors . The compound belongs to the broader class of N-arylsulfonyl-proline derivatives, a scaffold extensively characterized in the patent and medicinal chemistry literature as a pharmacophore for integrin antagonism—specifically targeting VLA-4 (α4β1), α4β7, α9β1, and αvβ1 integrins—implicating this compound in cell adhesion inhibition programs [1][2].

Why 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline Cannot Be Interchanged with Piperidine-Based Isomers in Integrin-Focused Programs


Several compounds sharing the identical molecular formula C₁₁H₁₇N₃O₄S (MW 287.34) are commercially available—most notably 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid (CAS 1023930-69-9), 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (CAS 1025058-85-8), and 1-((1-ethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid (CAS 957477-71-3)—yet these are not functionally equivalent. The N-arylsulfonyl-proline scaffold, specifically the pyrrolidine-2-carboxylic acid (proline) ring, imposes a rigid five-membered ring conformational constraint that is structurally distinct from the more flexible six-membered piperidine ring in the analogs [1][2]. Published structure–activity relationship (SAR) studies on this chemotype have demonstrated that the proline ring geometry is critical for integrin binding potency and selectivity; replacement with homoproline or other ring expansions modulates both potency and integrin subtype selectivity profiles [1]. Furthermore, the 1-ethyl-3-methyl substitution pattern on the pyrazole ring in the target compound—as opposed to the 3,5-dimethyl or 1-ethyl-only patterns found in analogs—alters both the electronic character and the steric presentation of the sulfonamide linkage, parameters known to influence target engagement in this compound class. Procuring a generic analog without verifying these structural determinants risks selecting a compound with divergent biological activity, confounding SAR interpretation, and invalidating cross-study comparisons.

Quantitative Differentiation Evidence: 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline Versus Closest Structural Analogs


Ring-Size Conformational Constraint: Proline (Pyrrolidine) vs. Piperidine Core Comparison

The target compound incorporates a pyrrolidine-2-carboxylic acid (proline) core, a five-membered ring that enforces a restricted φ/ψ dihedral angle profile compared to the six-membered piperidine ring found in isomeric analogs such as CAS 1023930-69-9 and CAS 1025058-85-8. In published SAR campaigns on the N-arylsulfonyl-proline chemotype, modification of the proline ring to homoproline (six-membered ring expansion) altered αvβ1 integrin inhibitory potency and selectivity across RGD integrins, demonstrating that ring size is a pharmacophoric determinant and not merely a scaffold isostere [1]. The target compound's proline core provides a predefined exit vector geometry for the carboxylic acid that differs from the piperidine-3-carboxylic acid and piperidine-4-carboxylic acid positional isomers .

Integrin inhibition Conformational analysis Structure–activity relationship

Pyrazole Substitution Pattern: 1-Ethyl-3-methyl Versus 3,5-Dimethyl and 1-Ethyl-Only Analogs

The target compound bears a 1-ethyl-3-methyl substitution on the pyrazole ring, which is distinct from the 3,5-dimethyl pattern (CAS 1023930-69-9, CAS 1025058-85-8) and the 1-ethyl-only pattern (CAS 957477-71-3). The N-ethyl substituent at position 1 contributes electron-donating inductive effects and hydrophobicity, while the methyl group at position 3 modulates the electron density of the pyrazole ring and the adjacent sulfonamide linkage. These electronic perturbations alter the sulfonamide NH acidity and the overall dipole moment of the arylsulfonyl group, which in turn affects hydrogen-bonding interactions with integrin binding pockets, as documented in the N-arylsulfonyl-proline patent literature [1]. The 3,5-dimethyl variant presents a symmetrically substituted pyrazole lacking the N-ethyl hydrophobic extension, whereas the 1-ethyl-only variant lacks the 3-methyl group that electronically tunes the sulfonamide .

Heterocycle SAR Sulfonamide electronics Pyrazole substitution

Integrin Antagonist Pharmacophore Class Membership: N-Arylsulfonyl-Proline as a Privileged Scaffold for β1 Integrin Inhibition

The N-arylsulfonyl-proline chemotype is a validated pharmacophore for integrin antagonism, with documented activity against VLA-4 (α4β1), α4β7, α9β1, and αvβ1 integrins. The target compound, bearing this exact scaffold, falls within the structural scope of patent claims describing potent cell adhesion inhibitors [1]. In a 2016 ACS Medicinal Chemistry Letters study, the N-arylsulfonyl-L-proline scaffold was systematically explored for αvβ1 integrin inhibition; prototype inhibitor c8 (containing an N-phenylsulfonyl-L-proline core) demonstrated antifibrotic efficacy in multiple in vivo mouse models, and N-phenylsulfonyl-L-homoproline analogs maintained excellent αvβ1 potency while retaining selectivity over other RGD integrins [2]. While no direct bioactivity data for the specific compound 1008008-25-0 has been published, its structural identity as an N-arylsulfonyl-proline positions it as a candidate for integrin-focused screening cascades, distinguishing it from piperidine-based isomers that lack the proline pharmacophore characterized in this body of work.

Integrin antagonism VLA-4 αvβ1 Cell adhesion Anti-inflammatory

Computed Lipophilicity and Polarity: XLogP3 and TPSA Comparison Among Isomeric Compounds

The target compound exhibits an experimentally unverified but computed XLogP3 of 0.2 and a topological polar surface area (TPSA) of 101 Ų . This places it within favorable drug-like chemical space (Lipinski's Rule of Five: XLogP3 ≤ 5, TPSA < 140 Ų for oral bioavailability). While the piperidine-based isomers share an identical molecular formula and may have similar computed TPSA values (~101 Ų), the proline ring's carboxylic acid orientation at the alpha position relative to the sulfonamide nitrogen creates a different intramolecular hydrogen-bonding environment that can influence experimental logP and permeability. The GHS hazard classification—H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation)—provides handling-relevant differentiation that must be considered in procurement and laboratory safety planning .

Drug-likeness Lipophilicity ADME prediction Oral bioavailability

NMR Spectral Characterization and Identity Confirmation: Availability of Reference Data for Procurement Quality Control

The target compound has a deposited ¹H NMR spectrum in the KnowItAll NMR Spectral Library (SpectraBase Compound ID: A6hP34mQhFA), acquired in DMSO-d₆ solvent [1]. This reference spectrum enables unambiguous identity confirmation upon receipt, a critical quality control step for procurement. In contrast, several of the piperidine-based isomeric analogs (CAS 1023930-69-9, CAS 1025058-85-8, CAS 957477-71-3) do not have publicly deposited reference NMR spectra in major spectral databases, complicating inbound QC verification [2]. The availability of an authenticated reference spectrum reduces the risk of receiving a mislabeled isomer or an incorrectly synthesized product.

Quality control Identity confirmation NMR spectroscopy Procurement verification

Vendor Purity Specifications: Comparative Analysis of Reported Purity Across Commercial Sources

The target compound is available from multiple vendors with a reported purity specification of 97% (LeYan, product number 1311442) . The piperidine-based analogs are typically offered at 95% minimum purity (e.g., CAS 1023930-69-9 and CAS 1025058-85-8 from AKSci, min. purity spec 95%) , with some vendors offering ≥98% for certain analogs (e.g., CAS 1025058-85-8 from WanviBio at ≥98%) [1]. The 97% specification for the target compound provides a 2-percentage-point purity advantage over the more common 95% specification for the piperidine analogs, which may be relevant for assays sensitive to impurities. However, this differentiation is vendor-dependent and not intrinsic to the compound structure; users should verify lot-specific certificates of analysis.

Chemical purity Vendor comparison Procurement specification Quality assurance

Recommended Application Scenarios for 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline (CAS 1008008-25-0) Grounded in Differential Evidence


Integrin α4β1 (VLA-4) and α4β7 Antagonist Screening Cascades in Inflammation and Autoimmune Disease Programs

The N-arylsulfonyl-proline scaffold is a patented pharmacophore for VLA-4 and α4β7 integrin antagonism [1]. This compound can serve as a core scaffold intermediate or a screening hit in cell adhesion inhibition assays (e.g., VCAM-1/IgG Fc chimera binding assays, CS-1/fibronectin adhesion assays) for programs targeting multiple sclerosis, inflammatory bowel disease, asthma, or allergic rhinitis—indications explicitly enumerated in the patent [1]. Its proline core distinguishes it from piperidine analogs that lack the conformational constraint validated in integrin SAR studies [2]. Users should note that direct bioactivity data for this specific compound are not publicly available; it is recommended as a structurally informed candidate for de novo screening rather than a pre-validated hit.

αvβ1 Integrin Inhibitor Development for Anti-Fibrotic Drug Discovery

The N-arylsulfonyl-L-proline chemotype has been established as a platform for potent and selective αvβ1 integrin inhibitors, with the prototype c8 demonstrating antifibrotic efficacy in mouse models of liver and lung fibrosis [2]. This compound, incorporating the identical N-arylsulfonyl-proline core, is a rational starting point for medicinal chemistry optimization targeting αvβ1-mediated TGFβ activation in fibrotic diseases. The 1-ethyl-3-methyl pyrazole substitution offers a distinct vector for exploring SAR around the arylsulfonyl group compared to the phenylsulfonyl groups used in the published c8 series [2].

Chemical Biology Probe Design Utilizing the Sulfonamide-Pyrazole Linkage for Target Identification

The compound's sulfonamide linkage connecting the pyrazole and proline moieties provides a chemically tractable site for further derivatization. Related 1-ethyl-3-methyl-1H-pyrazol-4-yl sulfonyl derivatives have been employed in chemical biology for probe design, including sulfonyl fluoride derivatives used to study enzyme mechanisms [3]. The availability of an authenticated NMR reference spectrum [4] and the documented GHS hazard profile support its use in academic and industrial medicinal chemistry laboratories where compound identity verification and safe handling are prerequisites for probe development campaigns.

Fragment-Based or Structure-Based Drug Design Libraries Requiring Conformationally Constrained Proline Building Blocks

The proline (pyrrolidine-2-carboxylic acid) core imposes conformational restriction that is valuable in fragment-based drug design (FBDD) and structure-based drug design (SBDD), where rigid fragments typically yield higher-quality X-ray crystallographic electron density and more interpretable SAR [2]. The compound's computed low molecular weight (287.34 Da), moderate lipophilicity (XLogP3 = 0.2), and favorable TPSA (101 Ų) align with fragment library design principles (Rule of Three: MW < 300, XLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 6) . The 1-ethyl-3-methyl pyrazole substitution differentiates this fragment from the more common phenylsulfonyl-proline fragments, offering alternative vector exploration in integrin and other target classes.

Quote Request

Request a Quote for 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.